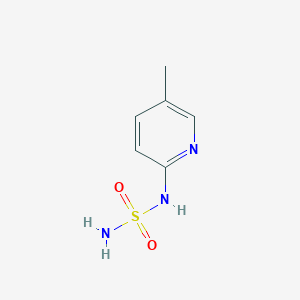

5-Methyl-2-(sulfamoylamino)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Drug Discovery and Development

The pyridine moiety is a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and other specialized compounds. nih.govbohrium.com Its prevalence is underscored by the fact that pyridine and its derivatives are found in over 7,000 existing drug candidates of medicinal importance. bohrium.com Between 2014 and 2023, a total of 54 drugs containing a pyridine ring were approved by the US Food and Drug Administration (FDA), with a significant portion targeting cancer and central nervous system disorders. ontosight.aiechemi.com

The utility of the pyridine scaffold in drug design can be attributed to several key factors:

Enhanced Solubility and Bioavailability: The nitrogen atom in the pyridine ring can participate in hydrogen bonding under physiological conditions, which can improve the water solubility of a drug molecule. ontosight.aigoogle.com This enhanced solubility is crucial for the formulation of medications and can lead to improved bioavailability. nih.gov

Versatile Chemical Reactivity: The pyridine ring is readily amenable to chemical modification at various positions, allowing for the creation of diverse chemical libraries with tailored biological activities. ontosight.ai It is more reactive and polar than its carbocyclic counterpart, benzene (B151609), which can lead to stronger and more specific interactions with biological targets. ontosight.ai

Bioisosteric Replacement: Pyridine rings can act as bioisosteres for other chemical groups, such as benzene rings, amides, and amines. researchgate.net This allows medicinal chemists to fine-tune the physicochemical properties and pharmacological activity of a drug candidate.

Presence in Natural Products: Pyridine scaffolds are ubiquitous in nature, found in essential molecules like vitamins (niacin and pyridoxine), coenzymes (NAD and NADP), and alkaloids. google.comgoogle.com This natural precedent often inspires the design of new therapeutic agents.

The broad spectrum of pharmacological activities exhibited by pyridine-containing drugs includes antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. researchgate.netontosight.ai

Historical Context of Substituted Pyridine Compounds in Therapeutic Agents

The history of pyridine in medicine is rich and dates back to early observations of the biological activity of naturally occurring alkaloids. The first pyridine scaffold was isolated from picoline in 1846 by Anderson. bohrium.com Later, in 1877, Ramsay synthesized pyridine for the first time through the reaction of acetylene (B1199291) with hydrogen cyanide. koeichem.com A significant milestone in the synthetic chemistry of pyridines was the development of the Hantzsch synthesis in 1881, a multicomponent reaction that is still in use today. koeichem.com

Throughout the 20th century, the therapeutic applications of substituted pyridines expanded significantly. Some notable examples of historically significant pyridine-based drugs include:

Isoniazid: An antibiotic used for the treatment of tuberculosis. nih.govontosight.ai

Nicotinamide (Vitamin B3): Used to treat pellagra and manage cholesterol levels. nih.govontosight.ai

Pyridostigmine: A treatment for myasthenia gravis. ontosight.airesearchgate.net

Omeprazole: A proton pump inhibitor for treating ulcers. ontosight.aiontosight.ai

The development of these and many other pyridine-containing drugs has solidified the importance of this heterocyclic system in the therapeutic armamentarium. The continuous exploration of novel pyridine derivatives remains a vibrant area of research in the quest for new and improved medicines. bohrium.com

The Chemical Profile of 5-Methyl-2-(sulfamoylamino)pyridine

While the broader class of pyridine-containing compounds is extensively studied, detailed public research on the specific molecule this compound, also known as 5-Methylpyridine-2-sulfonamide, is limited. However, available data from chemical suppliers and related literature provide some insights into its properties and utility.

This compound is recognized as a valuable intermediate in the synthesis of more complex molecules. echemi.com Notably, it serves as a precursor in the preparation of Clazosentan, an endothelin receptor antagonist. echemi.com It is also employed as a reagent in chemical reactions such as copper or iron-catalyzed aziridination. echemi.com The sulfonamide group attached to the pyridine ring is a well-known pharmacophore, suggesting that this compound and its derivatives could be of interest for further investigation in medicinal chemistry. nih.govcardiff.ac.uk

Below is a table summarizing some of the known properties of 5-Methylpyridine-2-sulfonamide:

| Property | Value |

| Molecular Formula | C6H8N2O2S |

| Molecular Weight | 172.21 g/mol |

| Melting Point | 127-132 °C |

| Flash Point | 172.3±28.4 °C |

| Density | 1.346 g/cm³ |

| Refractive Index | 1.564 |

Table 1: Physicochemical Properties of 5-Methylpyridine-2-sulfonamide. echemi.com

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

5-methyl-2-(sulfamoylamino)pyridine |

InChI |

InChI=1S/C6H9N3O2S/c1-5-2-3-6(8-4-5)9-12(7,10)11/h2-4H,1H3,(H,8,9)(H2,7,10,11) |

InChI Key |

WGJDZRNEWSMFFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)NS(=O)(=O)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 Methyl 2 Sulfamoylamino Pyridine and Analogues

Influence of the Sulfamoylamino Group on Biological Activity

Role of Sulfonamide Functionality in Ligand-Receptor Interactions

The sulfonamide moiety is a versatile functional group in medicinal chemistry, primarily due to its capacity to form strong hydrogen bonds with protein residues within a receptor's binding site. This group can act as both a hydrogen bond donor, through the N-H proton, and a hydrogen bond acceptor, via the sulfonyl oxygens. This dual character allows for the formation of robust and specific interactions that can anchor the ligand to its target.

The geometry of the sulfonamide group, which is typically a distorted tetrahedron, enables its oxygen atoms to form hydrogen bonds in multiple dimensions, a feature that can be more extensive than that of a simple amide group. researchgate.net In various sulfonamide-containing compounds, the amido protons have shown a preference for hydrogen bonding to nitrogen atoms in heterocyclic rings or other guest molecules, while the amino protons tend to interact with sulfonyl oxygens, often leading to the formation of stable, chained hydrogen-bond patterns. mdpi.com The ability of the sulfonamide nitrogen to be deprotonated can also lead to strong interactions with receptors. mdpi.com

In the context of 5-Methyl-2-(sulfamoylamino)pyridine and its analogues, the sulfonamide functionality is crucial for binding to target proteins, such as kinases. These interactions are often key to the inhibitory activity of these compounds. The specific orientation and hydrogen bonding pattern of the sulfamoylamino group within the active site of a protein are critical for its biological effect.

Positional Isomerism and its Impact on Pharmacological Profile

The position of the sulfamoylamino group on the pyridine (B92270) ring significantly influences the pharmacological profile of the resulting isomers. Constitutional isomers, where the substituent is at a different position on the ring, can exhibit markedly different pharmacokinetic and pharmacodynamic properties. nih.gov This is due to the distinct electronic environments and steric accessibility of the functional group at each position, which in turn affects how the molecule interacts with its biological target.

For instance, studies on positional isomers of other bioactive compounds have demonstrated that a change in the substituent's position can lead to substantial differences in biological efficacy. researchgate.net The spatial arrangement of key hydrophobic and hydrophilic groups is a critical factor in modulating antimicrobial efficacy and selectivity against bacterial and mammalian cells. researchgate.net In the case of aminopyridines, the nitration of 2-aminopyridine (B139424) yields primarily the 5-nitro derivative, with the 3-nitro isomer as a minor product, indicating that the position of substitution is not random and is influenced by electronic factors within the ring. researchgate.net

Therefore, the pharmacological profiles of 2-, 3-, and 4-sulfamoylaminopyridine isomers are expected to differ. The specific placement of the sulfamoylamino group on the pyridine ring in this compound is likely optimized for a particular biological target, and its positional isomers would be expected to exhibit a different spectrum or potency of activity.

Impact of Methyl Substitution on the Pyridine Ring

The presence and position of a methyl group on the pyridine ring can profoundly modulate the biological activity of the parent compound. This is attributable to a combination of steric and electronic effects that influence the molecule's conformation, binding affinity, and metabolic stability.

Steric and Electronic Effects of 5-Methyl Group

The methyl group at the 5-position of the 2-aminopyridine scaffold introduces both steric and electronic modifications. Sterically, the methyl group can influence the conformation of the molecule and its interaction with the binding pocket of a receptor. It can create steric hindrance that may either prevent or enhance binding, depending on the topology of the active site. researchgate.net For example, in histaminergic ligands, a methyl group can cause steric hindrance that alters the preferred binding interactions. nih.gov

Electronically, the methyl group is an electron-donating group, which can alter the electron density of the pyridine ring. This can affect the pKa of the pyridine nitrogen and the amino group, thereby influencing the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding or other electrostatic interactions. google.com Studies on NNN pincer-type molecules have shown that substituents on the pyridine ring can influence the electronic properties of the entire molecule, affecting the electron density at a coordinated metal center. nih.gov In the case of 2-aminopyridine nitration, the presence of substituents can direct the position of further substitution, highlighting the electronic influence of groups on the pyridine ring. researchgate.net

Modulation of Biological Activity by Pyridine Ring Substituents

The biological activity of pyridine derivatives can be finely tuned by the nature and position of substituents on the pyridine ring. Structure-activity relationship studies on various pyridine-containing compounds have consistently shown that modifications to the ring can lead to significant changes in potency and selectivity.

For example, in a series of 5-HT1A receptor agonists, the introduction of a 5-methyl group in combination with a 6-methylamino substituent on the pyridine ring was found to synergistically enhance their agonist properties. This suggests that even small alkyl groups can have a profound impact on biological activity. Similarly, in a series of kinase inhibitors, the substitution pattern on the pyridine ring was a key determinant of their inhibitory potency. The presence of different substituents can affect the molecule's interaction with the target enzyme, leading to either enhanced or diminished activity.

The following table provides examples of how different substituents on the pyridine ring of various scaffolds can modulate biological activity:

| Scaffold | Substituent at Position 5 | Observed Effect on Biological Activity | Reference |

| 2-Pyridinemethylamine | Methyl | Synergistically enhanced 5-HT1A agonist properties in combination with a 6-methylamino group. | |

| Pyridine-2-carboxylic acid thiazol-2-ylamide | Various | 3-substituents showed different selectivity for EcMetAP1 and ScMetAP1. | |

| 4-Anilino-2-pyridone | Various carboxamide side chains | Modulated MEK1 inhibitory activity. |

Exploration of Structural Analogues and Derivatives

The exploration of structural analogues and derivatives of this compound is a key strategy in drug discovery to identify compounds with improved potency, selectivity, and pharmacokinetic properties. This involves modifying the core structure and the substituent groups to probe the SAR and optimize for desired biological activities.

A variety of pyridine and sulfonamide derivatives have been synthesized and evaluated for a wide range of biological activities, including as anticancer, antimicrobial, and kinase inhibitors. researchgate.net For instance, novel 2-aminopyridine derivatives have been designed as USP7 inhibitors, demonstrating good inhibitory activities. Similarly, styrylsulfonyl-methylpyridines have been identified as potent mitotic inhibitors with selective cytotoxicity to cancer cells. researchgate.net

The synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives and their subsequent reaction products have yielded compounds with moderate antimicrobial and good antioxidant activities. researchgate.net Furthermore, pyrazolo[1,5-a]pyrimidines, which can be considered structural analogues, have been identified as effective inhibitors of various protein kinases.

The following table presents some structural analogues and derivatives of the core 2-aminopyridine and sulfonamide scaffolds and their reported biological activities:

| Compound Class | Specific Example/Modification | Reported Biological Activity | Reference |

| 2-Aminopyridine Derivatives | GNE6640 analogues | USP7 inhibitory activity | |

| Styrylsulfonyl-methylpyridines | (E)-3-((styrylsulfonyl)methyl)pyridine derivatives | Anticancer, mitotic inhibitors | researchgate.net |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Derivatives | Schiff bases with various ketones | Antimicrobial and antioxidant activity | researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | Various substituted analogues | Protein kinase inhibitors | |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Various substituted analogues | CDK9 inhibitors, anticancer activity | |

| 2-((Styrylsulfonyl)methyl)pyridine derivatives | Various substituted analogues | Anticancer agents | researchgate.net |

These examples highlight the rich chemical space around the 2-aminopyridine and sulfonamide scaffolds and underscore the potential for discovering novel and effective therapeutic agents through the synthesis and evaluation of structural analogues and derivatives of this compound.

Modification of the Sulfamoyl Moiety

The sulfamoyl group (-SO2NH2) is a critical component of the this compound scaffold, and its modification has been a key focus of SAR studies. Alterations to this moiety can significantly impact the compound's biological activity.

Research has shown that substitution on the sulfamoyl nitrogen can lead to varied outcomes. For instance, the introduction of a benzenesulfonyl group at the N(1)-position of a related indole (B1671886) series was found to convert a full agonist into a 5-HT6 receptor antagonist. nih.gov This highlights the sensitivity of the molecule's function to changes in this region.

The following table summarizes the effects of some modifications to the sulfamoyl moiety:

| Modification | Effect on Activity | Reference Compound |

| Introduction of a benzenesulfonyl group at N(1) | Switched full agonist to antagonist | 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

Alterations to the Pyridine Core (e.g., fused systems, other substituents)

The pyridine ring is a fundamental structural element, and its modification provides another avenue for SAR exploration. nih.govnih.gov Pyridine and its derivatives are recognized as privileged scaffolds in biologically active agents. nih.gov Alterations can include the addition of various substituents or the fusion of the pyridine ring with other heterocyclic systems.

The position and nature of substituents on the pyridine ring are crucial. For example, in a series of 2-pyridinemethylamine derivatives, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically enhanced their 5-HT1A agonist properties. nih.gov Conversely, in another study on pyridine derivatives, it was found that the presence of -OMe, -OH, -C=O, and NH2 groups enhanced antiproliferative activity, while halogen atoms or bulky groups tended to decrease it. nih.gov The steric influence of substituents at the C5 position of the pyridine ring has also been investigated, with bulky moieties like phenyl or heteroaryl groups leading to compounds with high affinity for neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov

Fusing the pyridine ring to other cyclic systems can lead to significant changes in activity. For instance, the development of pyrazolo[1,5-a]quinazolin-5(4H)-ones, which are fused systems, has yielded potent dual inhibitors of metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/mGlu3). nih.gov Similarly, the synthesis of thienopyridine derivatives, which involves the fusion of a thiophene (B33073) ring to the pyridine core, has resulted in compounds with notable antimicrobial activity. researchgate.net

The table below illustrates the impact of various alterations to the pyridine core:

| Modification | Resulting Compound Type | Observed Activity |

| 5-methyl and 6-methylamino substitution | 2-pyridinemethylamine derivative | Enhanced 5-HT1A agonism nih.gov |

| -OMe, -OH, -C=O, and NH2 groups | Pyridine derivative | Enhanced antiproliferative activity nih.gov |

| Bulky C5 substituents (phenyl, heteroaryl) | Pyridine analogue | High affinity for nicotinic acetylcholine receptors nih.gov |

| Fusion with pyrazole (B372694) and pyrimidine (B1678525) rings | Pyrazolo[1,5-a]quinazolin-5(4H)-one | Dual mGlu2/mGlu3 inhibition nih.gov |

| Fusion with thiophene ring | Thienopyridine derivative | Antimicrobial activity researchgate.net |

Hybrid Compounds Incorporating this compound Features

The concept of creating hybrid molecules, also known as chimeric molecules, involves combining two or more pharmacophoric units to create a new entity with potentially enhanced or novel biological activities. nih.gov This strategy has been applied to scaffolds related to this compound.

The design of hybrid compounds often involves linking the primary scaffold to another biologically active moiety via a stable or cleavable linker. nih.gov For example, hybrid molecules have been created by combining a sulfaguanidine (B1682504) moiety with pyridine-2-one derivatives, resulting in compounds with dual DNA gyrase and DHFR inhibitory activity. nih.gov Another approach has been the synthesis of pyrimidine-quinolone hybrids, which have shown inhibitory activity against human lactate (B86563) dehydrogenase A (hLDHA). nih.gov

The hybridization of different heterocyclic moieties, such as pyridine and pyrimidine, has also been explored to develop selective COX-2 inhibitors with anti-inflammatory potential. nih.gov Furthermore, the combination of 4-aminoquinoline (B48711) with hydrazones and isatin (B1672199) has yielded hybrids with promising antibacterial properties. mdpi.com These examples demonstrate the versatility of the hybrid approach in generating diverse biological activities by leveraging the structural features of different molecular classes.

The following table provides examples of hybrid compounds and their observed activities:

| Hybrid Combination | Linker Type (if specified) | Target/Activity |

| Sulfaguanidine and Pyridine-2-one | - | Dual DNA Gyrase and DHFR inhibition nih.gov |

| Pyrimidine and Quinolone | 2-aminophenylsulfide or 4-aminophenylsulfide | hLDHA inhibition nih.gov |

| Pyridine and Pyrimidine | - | Selective COX-2 inhibition nih.gov |

| 4-Aminoquinoline and Hydrazone/Isatin | Benzohydrazide | Antibacterial mdpi.com |

Preclinical Research on 5 Methyl 2 Sulfamoylamino Pyridine

In Vitro Pharmacological Characterization

In vitro studies are the cornerstone of preclinical pharmacological assessment, providing a controlled environment to investigate the direct effects of a compound on specific biological components. For 5-Methyl-2-(sulfamoylamino)pyridine and its derivatives, these studies have been instrumental in identifying its molecular targets, quantifying its inhibitory or binding activities, and assessing its effects on cellular functions.

Target Identification and Engagement Assays

The initial step in characterizing a new compound is to identify its molecular target(s). For pyridine (B92270) derivatives, a common approach involves screening against a panel of known enzymes or receptors.

Network pharmacology is a strategy used to identify potential targets for new drug candidates. In the case of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a derivative of a tetrahydroisoquinoline from the sponge Xestospongia sp., this approach identified 78 potential targets in non-small-cell lung cancer (NSCLC). mdpi.com Subsequent validation confirmed that ERK1/2 and MEK1 are molecular targets involved in the compound's apoptosis-inducing effects in NSCLC cells. mdpi.com

Enzyme Inhibition and Receptor Binding Studies

Once potential targets are identified, enzyme inhibition and receptor binding assays are employed to quantify the compound's potency and selectivity.

Derivatives of 2,4,6-trisubstituted pyridine have been evaluated as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2). One such derivative, compound 14n, demonstrated excellent inhibitory activity with an IC50 of 54.6 nM, showing a significant improvement over the drug candidate Enasidenib. nih.gov This compound exhibited high selectivity for the IDH2 R140Q mutant isoform over the wild-type IDH1 and IDH2 enzymes. nih.gov

In the context of G protein-coupled receptors, a series of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives were assessed for their agonistic activity against human GPR119. nih.gov Compound 9i from this series showed potent agonistic activity in HEK293T cells that overexpress human GPR119. nih.gov

Furthermore, derivatives of 2-pyridinemethylamine have been investigated as selective agonists for 5-HT1A receptors. nih.gov Compounds 39, 46, and 61 showed high affinity and selectivity for 5-HT1A receptors compared to dopaminergic D2 and adrenergic alpha1 receptors. nih.gov

| Compound/Derivative Class | Target | Assay Type | Key Findings |

| 2,4,6-trisubstituted pyridine (e.g., 14n) | Mutant Isocitrate Dehydrogenase 2 (IDH2 R140Q) | Enzyme Inhibition | IC50 of 54.6 nM; highly selective for mutant IDH2. nih.gov |

| 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine (e.g., 9i) | Human GPR119 | Agonist Activity | Potent agonistic activity in HEK293T cells. nih.gov |

| 2-pyridinemethylamine derivatives (e.g., 39, 46, 61) | 5-HT1A Receptors | Receptor Binding | High affinity and selectivity for 5-HT1A receptors. nih.gov |

| 22-(4-Pyridinecarbonyl) Jorunnamycin A | ERK1/2, MEK1 | Target Validation | Confirmed as molecular targets in NSCLC. mdpi.com |

Cellular Assays for Specific Biological Activities

Cellular assays provide a more complex biological system to evaluate a compound's effect on specific cellular processes, such as proliferation and survival.

A high-throughput screen of 32,000 small molecules identified a family of compounds that selectively inhibit the growth of cancer cells resistant to 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP), a dietary carcinogen. nih.gov These compounds may have potential for treating gastrointestinal tumors. nih.gov

In the context of breast cancer, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested for their antiproliferative activity against MFC-7 and MDA-MB-231 cell lines. nih.gov Compound 2 showed the best antiproliferative effect on the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov

The cytotoxicity of 22-(4′py)-JA was evaluated in NSCLC cell lines H460, A549, and H292 using MTT assays. mdpi.com The compound significantly reduced the number of viable cells, with IC50 values of 18.9 ± 0.76 nM, 14.43 ± 0.68 nM, and 16.95 ± 0.41 nM, respectively. mdpi.com

| Compound/Derivative Class | Cell Line(s) | Biological Activity | Key Findings |

| PhIP-resistant cancer cell growth inhibitors | PhIP-resistant cancer cells | Antiproliferative | Selective inhibition of resistant cell growth. nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates (e.g., compound 2) | MCF-7, MDA-MB-231 | Antiproliferative | IC50 of 4.3 ± 0.11 µg/mL in MCF-7 cells. nih.gov |

| 22-(4′py)-JA | H460, A549, H292 | Cytotoxicity | IC50 values ranging from 14.43 to 18.9 nM. mdpi.com |

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, in vivo studies in animal models are conducted to assess a compound's efficacy in a whole-organism setting. These studies are crucial for understanding how the compound behaves in a complex physiological environment and for gathering data on its potential therapeutic effects in relevant disease models.

Disease Models Relevant to Proposed Therapeutic Applications

The choice of animal model is critical and should accurately reflect the human disease state for which the compound is being developed.

For the GPR119 agonist, compound 9i, a diet-induced obesity (DIO) mouse model was used to evaluate its effects on diabetes and obesity. nih.gov In this model, compound 9i improved glucose tolerance in a dose-dependent manner and promoted insulin (B600854) secretion. nih.gov It also led to a decrease in body weight without significantly altering food intake. nih.gov

In the evaluation of 2-pyridinemethylamine derivatives as potential antidepressants, the forced swimming test (FST) in rats was employed. nih.gov The lead compounds 40, 45, and 54 inhibited immobility in the FST more potently and extensively than the antidepressant imipramine (B1671792) after a single oral administration. nih.gov

Pharmacodynamic Endpoints and Biomarker Analysis

Pharmacodynamic endpoints and biomarker analysis are used to measure the physiological and biochemical effects of a compound in the body.

In the DIO mouse model, treatment with compound 9i resulted in the normalization of several serum biomarkers, including ALT, AST, ALP, glucose, cholesterol, HDL, and LDL. nih.gov It also showed a therapeutic effect on fat deposition in the liver. nih.gov

A study on Kuwaiti children identified N1-Methyl-2-pyridone-5-carboxamide (2PY) as a salivary biomarker associated with obesity. nih.govfrontiersin.org Although this study was observational in humans, it highlights a potential biomarker that could be relevant in preclinical animal models of obesity and metabolic syndrome. nih.govfrontiersin.org

| Compound/Derivative | Animal Model | Key Pharmacodynamic Findings/Biomarkers |

| Compound 9i (GPR119 agonist) | Diet-Induced Obesity (DIO) mice | Improved glucose tolerance, increased insulin secretion, decreased body weight, normalized serum biomarkers (ALT, AST, ALP, glucose, cholesterol, HDL, LDL), reduced liver fat deposition. nih.gov |

| Compounds 40, 45, 54 (5-HT1A receptor agonists) | Rats (Forced Swimming Test) | Increased mobility, indicating antidepressant-like effects. nih.gov |

| N1-Methyl-2-pyridone-5-carboxamide (2PY) | - | Identified as a salivary biomarker for obesity. nih.govfrontiersin.org |

Preclinical Pharmacokinetic and Metabolic Profile

In Vivo Pharmacokinetic Parameters in Preclinical Species

Without primary research data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy. Further research or the release of proprietary data would be necessary to produce the requested article.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For 5-Methyl-2-(sulfamoylamino)pyridine, a DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to calculate the distribution of electron density and the energies of molecular orbitals. researchgate.net

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. For pyridine (B92270) derivatives, this gap is crucial for understanding their potential role in charge-transfer interactions within biological systems. researchgate.net

Natural Bond Orbital (NBO) analysis complements DFT by translating the complex quantum mechanical wavefunction into a more intuitive chemical language of bonds, lone pairs, and charge distributions. NBO analysis for this compound would reveal:

Hybridization: The specific hybridization of atomic orbitals (s, p) forming the bonds.

Charge Distribution: The partial charges on each atom, identifying electrophilic and nucleophilic centers. The nitrogen atoms of the pyridine ring and sulfamoyl group, along with the oxygen atoms, are expected to be key electronegative sites. researchgate.net

A Molecular Electrostatic Potential (MEP) map would visually represent the electronic landscape, with red regions (negative potential) indicating areas prone to electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack. researchgate.net For this molecule, the sulfamoyl oxygens and the pyridine nitrogen would likely be regions of high negative potential.

Table 1: Hypothetical Electronic Properties of this compound (Based on related structures)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Indicator of chemical reactivity and stability |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. This compound has rotational freedom, primarily around the C-N and N-S bonds of the sulfamoylamino bridge. Conformational analysis involves systematically rotating these bonds to map the potential energy surface and identify low-energy, stable conformations.

Energy minimization calculations would be performed on various starting geometries to find the most stable structure (the global minimum) and other low-energy conformers. These calculations are essential because the molecule may adopt a specific conformation to fit into a biological target like an enzyme's active site. The relative energies of different conformers determine their population at a given temperature.

Molecular Docking and Dynamics Simulations

While quantum calculations describe the molecule itself, molecular docking and dynamics simulations predict how it interacts with biological macromolecules, a cornerstone of structure-based drug design. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Given the structural similarity of sulfonamides to known enzyme inhibitors (e.g., cyclooxygenase-2, carbonic anhydrase), potential protein targets for this compound could be explored.

The docking process would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Placing the optimized 3D conformer of this compound into the protein's active site.

Using a scoring function to evaluate thousands of possible binding poses, ranking them based on binding energy.

The resulting interaction profile would detail the specific non-covalent interactions stabilizing the complex, such as:

Hydrogen Bonds: Expected between the sulfamoyl NH and O atoms and polar amino acid residues (e.g., Serine, Threonine, Asparagine).

Pi-Pi Stacking: Possible between the pyridine ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: Involving the methyl group on the pyridine ring.

Molecular Dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complex over time (nanoseconds to microseconds), providing a more realistic view of the binding stability in a simulated physiological environment. dergipark.org.tr

Docking scores provide an estimate of binding affinity (e.g., in kcal/mol). Lower binding energy values suggest a more favorable and stable interaction. researchgate.net These predictions help prioritize compounds for experimental testing.

By analyzing the most stable binding poses, researchers can elucidate the mechanism of action. For instance, if the sulfamoyl group coordinates with a key metal ion in an enzyme's active site or if the pyridine nitrogen accepts a crucial hydrogen bond, it provides a clear hypothesis for how the compound might exert a biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. dergipark.org.tr If a set of related pyridine-sulfonamide analogs were synthesized and tested, a QSAR model could be developed.

The process involves:

Data Collection: Compiling a dataset of molecules with their measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, calculating a range of molecular descriptors that quantify its physicochemical properties (e.g., LogP for lipophilicity, molecular weight, polar surface area, electronic properties from DFT).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that correlates a selection of descriptors with activity.

A hypothetical QSAR equation might look like: Activity (log 1/IC₅₀) = c₁(LogP) - c₂(LUMO Energy) + c₃*(Polar Surface Area) + constant

Such a model, once validated, can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives. For this class of compounds, activity is often influenced by a combination of hydrophobicity and specific electronic features that govern target interactions.

Development of Predictive Models for Biological Activity

The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern drug discovery. For classes of compounds like sulfamoylamino-pyridines, QSAR helps in understanding how chemical structure quantitatively affects biological activity.

Researchers have successfully constructed QSAR models for various sulfonamide derivatives to predict their therapeutic potential, such as antidiabetic or anticancer activities. scispace.commedwinpublishers.com These models are typically built using statistical methods like multiple linear regression (MLR) and partial least squares (PLS) analysis. scispace.com For a series of aminopyridine-based JNK inhibitors, 2D-QSAR models were developed to correlate molecular descriptors with inhibitory activity. researchgate.net Such models are validated internally and externally to ensure their predictive power. scispace.com

In a study on sulfonamide derivatives with antidiabetic properties, the developed 2D-QSAR models highlighted the importance of specific physicochemical properties in determining the biological activity of the compounds. scispace.com Similarly, for a set of aminopyridine, anilinopyrimidine, and pyridine carboxamide-based JNK inhibitors, QSAR models were constructed using a training set of compounds and validated with a test set, demonstrating good predictive ability. researchgate.net The robustness of these models is often assessed using statistical parameters like the squared correlation coefficient (r²), cross-validated squared correlation coefficient (q²), and predictive r² (pred_r²). scispace.com

These predictive models serve as a crucial tool for designing new derivatives with potentially enhanced biological activity before undertaking extensive and costly synthesis and biological testing.

Identification of Key Molecular Descriptors

The predictive power of QSAR models is fundamentally dependent on the molecular descriptors used in their creation. These descriptors are numerical representations of the chemical and physical properties of a molecule. For sulfamoylamino-pyridine and related sulfonamide derivatives, several key molecular descriptors have been identified as being influential in their biological activity.

In studies of sulfonamide derivatives, both quantum-chemical and physicochemical descriptors have been employed. For a series of pyrimidine-2,4-dione derivatives, descriptors such as density, the number of H-bond acceptors, the octanol/water partition coefficient (logP), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) were found to be optimal for building QSAR models. researchgate.net For other sulfonamides with antidiabetic activity, molecular weight and the SsBrE-index (an electrotopological state descriptor) were identified as significant. scispace.com

Topological and quantum chemical descriptors have also been utilized for aminopyridine-based compounds. researchgate.net In the context of pyridine derivatives, the presence and position of specific functional groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been shown to enhance antiproliferative activity. nih.gov Computational studies on quinoline-sulphonamide derivatives have also highlighted the role of the electron-withdrawing nature of the sulfonamide group in influencing the molecule's electronic structure and photophysical properties. nih.gov

The identification of these key descriptors is critical as it provides insights into the structural features that are most important for the desired biological effect, thereby guiding the rational design of new, more potent compounds.

In Silico ADME Prediction and Druglikeness Assessment

For various sulfonamide derivatives, including those containing pyridine moieties, in silico ADMET (ADME and Toxicity) predictions are routinely performed using online web servers and computational tools. nih.govresearchgate.net These tools can predict a wide range of properties, including intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. nih.gov

Druglikeness is often assessed based on established rules such as Lipinski's Rule of Five. mdpi.com These rules evaluate properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Studies on sulfonamide derivatives have shown that many of these compounds adhere to Lipinski's rules, suggesting good potential for oral bioavailability. mdpi.commdpi.com

For instance, an in silico ADMET analysis of certain sulfonamide-pyridine derivatives indicated favorable pharmacokinetic properties. nih.gov Similarly, computational studies on other novel sulfonamide derivatives have included predictions of their ADME profiles to support their potential as drug candidates. mdpi.comnih.gov These in silico assessments are invaluable for prioritizing which newly synthesized compounds should proceed to more resource-intensive in vitro and in vivo testing.

| Parameter | Predicted Value/Observation for Related Sulfonamide Derivatives | Reference |

| Intestinal Absorption | High to moderate | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Variable, often predicted to be low | nih.gov |

| P-glycoprotein Substrate | Often predicted as non-substrates | nih.gov |

| CYP450 Inhibition | Potential for inhibition of various isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4) | mdpi.com |

| Lipinski's Rule of Five | Generally compliant, suggesting good oral bioavailability | mdpi.com |

| Toxicity | Varies, with many derivatives predicted to be non-toxic or having low toxicity | nih.gov |

Advanced Characterization Techniques for 5 Methyl 2 Sulfamoylamino Pyridine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the structure of molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the connectivity of atoms and the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of 5-Methyl-2-(sulfamoylamino)pyridine.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a related compound, 2-amino-5-methylpyridine (B29535), run in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different protons are observed. chemicalbook.com The methyl group protons typically appear as a singlet. The protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by their position relative to the nitrogen atom and the amino group. For instance, the proton at position 6 often appears at a lower field (higher ppm) due to its proximity to the nitrogen atom. The protons at positions 3 and 4 will also have distinct signals, often showing coupling to each other. The protons of the amino group can appear as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. The carbon atom attached to the nitrogen (C2) and the carbon at position 6 typically show downfield shifts. The methyl group carbon will appear at a characteristic upfield chemical shift.

Interactive Data Table: Representative NMR Data for a Substituted Pyridine Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical Coupling Constants (J, Hz) |

| Pyridine-H3 | ~7.12 | ~122.0 | J(H3,H4) = ~8.4 |

| Pyridine-H4 | ~7.22 | ~138.4 | J(H4,H3) = ~8.4, J(H4,H6) = ~0.6 |

| Pyridine-H6 | ~7.88 | ~146.9 | J(H6,H4) = ~0.6 |

| Methyl-H | ~2.16 | ~17.0 | - |

| Amino-H | Variable (e.g., ~4.46) | - | - |

| Note: Data is based on analogous structures like 2-amino-5-methylpyridine and may vary for this compound. chemicalbook.comrsc.org |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the amino and sulfamoyl groups would appear in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl group and the pyridine ring would be observed around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The S=O stretching vibrations of the sulfamoyl group are expected to be strong and appear in the ranges of approximately 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds. The pyridine ring vibrations are often strong in the Raman spectrum. semi.ac.cn The C-S and S-N stretching vibrations of the sulfamoyl group would also contribute to the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino/Sulfamoyl) | Stretching | 3300-3500 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Methyl) | Stretching | 2850-2970 | Medium |

| C=N, C=C (Pyridine Ring) | Stretching | 1400-1600 | Medium-Strong |

| S=O (Sulfamoyl) | Asymmetric Stretching | 1330-1370 | Strong |

| S=O (Sulfamoyl) | Symmetric Stretching | 1140-1180 | Strong |

| Note: These are general ranges and can be influenced by the specific molecular environment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs UV radiation. The absorption spectrum of this compound would be expected to show π→π* and n→π* transitions characteristic of the substituted pyridine ring. nist.govnih.gov The position and intensity of the absorption maxima can be influenced by the substituents and the solvent used. Generally, pyridine and its derivatives exhibit strong absorption bands in the UV region, typically below 300 nm. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. nist.govnih.gov The fragmentation pattern can help to confirm the structure. Common fragmentation pathways for such compounds may involve the loss of the sulfamoyl group (SO₂NH₂), the methyl group (CH₃), or cleavage of the pyridine ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of pharmaceutical compounds and related substances. ptfarm.plnih.govscirp.org A reversed-phase HPLC method would typically be employed for this compound. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector set at a wavelength where the compound absorbs strongly. The purity is determined by the area percentage of the main peak in the chromatogram. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique that can be used for monitoring reaction progress and for preliminary purity checks. nih.gov A suitable solvent system would be developed to achieve good separation of the compound from any impurities on a TLC plate, which is typically coated with silica (B1680970) gel. The spots can be visualized under UV light or by using a staining agent.

Interactive Data Table: Typical Chromatographic Parameters for Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Key Parameter |

| RP-HPLC | C18 | Acetonitrile/Water or Methanol/Buffer | UV Absorbance | Retention Time, Peak Area |

| TLC | Silica Gel | Ethyl Acetate/Hexane or Dichloromethane (B109758)/Methanol | UV light (254 nm) | Retention Factor (Rf) |

| Note: The specific conditions would need to be optimized for this compound. |

Future Directions and Research Perspectives

Development of Novel Analogues with Enhanced Potency and Selectivity

The development of new analogues from pyridine-based structures is a key area of research aimed at maximizing therapeutic impact while minimizing off-target effects. Scientists are systematically modifying the core structure to enhance both the potency—the amount of a substance needed to produce an effect—and the selectivity, which is the ability to target a specific receptor or enzyme.

One successful approach involves the design of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine (B1319707) analogues. nih.gov In this series, the sulfonamide group proved to be a critical structural unit for potent phosphoinositide 3-kinase (PI3K) inhibitory activity. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions, such as 2-chloro-4-florophenyl sulfonamide or 5-chlorothiophene-2-sulfonamide, resulted in compounds with nanomolar IC50 values, indicating high potency. nih.gov The research also highlighted that the pyridyl group attached to the thiazolo[5,4-b]pyridine core was another key for high PI3Kα inhibitory potency; replacing it with a phenyl group led to a significant drop in activity. nih.gov A representative compound from this series, which incorporates a methoxypyridine and a morpholinyl thiazolo[5,4-b]pyridine, demonstrated an extremely strong PI3kα inhibitory activity with an IC50 of 3.6 nM. nih.gov

In a different therapeutic context, researchers aimed to improve the oral bioavailability and activity of a class of 5-HT1A receptor agonists. nih.gov By incorporating a fluorine atom into the side chain of aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives, they achieved enhanced and long-lasting 5-HT1A agonist activity in animal models. nih.gov Further optimization showed that combining a 5-methyl and a 6-methylamino substituent on the pyridine (B92270) ring synergistically improved the 5-HT1A agonist properties. nih.gov This led to the development of 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone), which acted as a more potent 5-HT1A receptor agonist both in vitro and in vivo compared to its analogue lacking the 5-methyl group. nih.gov

Table 1: Research Findings on Novel Analogues

| Analogue Class | Therapeutic Target | Key Finding | Reported Potency (Example) | Source |

|---|---|---|---|---|

| Thiazolo[5,4-b]pyridine Derivatives | PI3Kα | The sulfonamide functionality and pyridyl group were identified as crucial for high inhibitory activity. | IC50 = 3.6 nM | nih.gov |

| Fluorinated 2-Pyridinemethylamine Derivatives | 5-HT1A Receptor | Combining a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically enhanced agonist properties. | More potent in vitro and in vivo than its 5-unsubstituted analogue. | nih.gov |

| 5-Methoxytryptamine (B125070) Analogues | 5-HT1A Receptor | A selective analogue was developed that retained anxiolytic and antidepressant-like effects without hallucinogenic properties. | Retained desired behavioral effects in mouse models. | nih.gov |

| Pyridine Carboxamide Derivatives | Urease | 5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamide showed significant inhibitory action against urease. | IC50 = 1.07 µM | mdpi.com |

Exploration of New Therapeutic Indications

The versatility of the pyridine scaffold has prompted research into its effectiveness against a wide range of diseases. nih.govnih.gov The development of new derivatives is opening up novel therapeutic avenues beyond their initial applications.

Oncology: Analogues of thiazolo[5,4-b]pyridine are being investigated as potent inhibitors of phosphoinositide 3-kinase (PI3K). nih.gov The PI3K pathway is often dysregulated in cancer, making it a key target for anti-cancer drug development.

Neuropsychiatric Disorders: Derivatives of 5-methyl-pyridine are being explored as agonists for the 5-HT1A serotonin (B10506) receptor, which is a validated target for treating anxiety and depression. nih.gov Research has focused on creating analogues that can produce anxiolytic-like and antidepressant-like effects. nih.gov Specifically, a 5-HT1A-selective 5-MeO-DMT analogue was found to be free of hallucinogenic-like effects while still showing potential antidepressant and anxiolytic activity in animal models. nih.gov Another class of novel 2-pyridinemethylamine derivatives has also been developed as potent and selective 5-HT1A receptor agonists with antidepressant potential. nih.gov

Infectious Diseases: The pyridine nucleus is a component of many compounds being tested for antimicrobial properties. nih.govresearchgate.net The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of new antibacterial agents. nih.gov Pyridine derivatives have shown inhibitory action against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Furthermore, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and tested for their ability to inhibit urease, an enzyme linked to life-threatening conditions caused by ureolytic bacteria, such as gastric and duodenal cancer. mdpi.com Compounds like 5-chloropyridine-2 yl-methylene hydrazine carbothioamide and pyridine 2-yl-methylene hydrazine carboxamide showed significant urease inhibitory activity. mdpi.com

Vascular and Inflammatory Conditions: Certain pyridine derivatives act as endothelin receptor antagonists, which have potential for treating disorders associated with abnormal vascular tone and endothelial dysfunction. google.com Additionally, some pyridine derivatives, such as those condensed with imidazo[1,2-a]pyridines, have exhibited excellent anti-inflammatory activity. nih.gov

Integration of Advanced Computational and Experimental Methodologies

Modern drug discovery increasingly relies on a synergistic combination of computational and experimental techniques to accelerate the development of new therapeutic agents. This integrated approach allows for a more rational design of molecules and a deeper understanding of their biological interactions.

Computationally, molecular docking is a key tool used to predict how a ligand binds to the active site of a receptor or enzyme. nih.govmdpi.com For instance, docking analyses helped reveal that the N-heterocyclic core of a potent thiazolo[5,4-b]pyridine analogue was directly involved in binding to PI3K through crucial hydrogen bond interactions. nih.gov Similarly, docking studies were used to demonstrate the binding mode of active pyridine carbothioamides with the urease enzyme. mdpi.com In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is another computational method used to predict the pharmacokinetic properties of synthesized molecules, ensuring they have characteristics like good oral bioavailability and gastrointestinal absorption. mdpi.com

On the experimental front, advanced structural biology techniques are providing unprecedented insight. Cryogenic electron microscopy (cryo-EM) has been used to determine the high-resolution structures of the 5-HT1A receptor bound to 5-methoxytryptamine analogues. nih.gov This structural information, combined with receptor mutagenesis studies, helps to map the precise molecular interactions that determine a compound's potency, efficacy, and selectivity. nih.gov Standard characterization techniques remain vital, with Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) being used to confirm the structure of newly synthesized compounds. nih.gov The biological activity of these novel analogues is then quantified through various experimental assays, such as enzymatic assays to measure inhibitory potency (e.g., PI3K assay) and kinetic studies to understand the mode of enzyme inhibition. nih.govmdpi.com In vivo behavioral models, like the forced swimming test in rats, are used to evaluate the potential antidepressant effects of lead compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methyl-2-(sulfamoylamino)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Route 1 : Nucleophilic substitution of 5-methyl-2-aminopyridine with sulfamoyl chloride under anhydrous conditions (e.g., THF, 0–5°C, 12–24 hours). Yields (~60–75%) depend on stoichiometric control of sulfamoyl chloride and scavenging of HCl by bases like triethylamine .

- Route 2 : Reductive amination of 5-methyl-2-nitropyridine followed by sulfamoylation. Requires Pd/C hydrogenation for nitro group reduction, with yields optimized at 80–85% hydrogen pressure .

- Purity Optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>98%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Workflow :

NMR : -NMR (DMSO-d6) confirms methyl (δ 2.3 ppm), pyridine protons (δ 7.1–8.5 ppm), and sulfamoyl NH (δ 10.2 ppm). -NMR identifies quaternary carbons and sulfamoyl connectivity .

IR : Stretching frequencies at ~1330 cm (S=O) and 1150 cm (S-N) validate the sulfamoyl group .

HPLC-MS : Retention time and molecular ion peak ([M+H] = 202.05) confirm identity and purity (>95%) .

Q. What are the common applications of this compound in pharmacological research?

- Key Applications :

- Enzyme Inhibition : Acts as a cytochrome P450 (CYP) inhibitor, modulating drug metabolism pathways (e.g., CYP3A4/5), critical for drug-drug interaction studies .

- Antifibrotic Agents : Structural analogs (e.g., Fluorofenidone) show efficacy in renal/lung fibrosis models via TGF-β pathway suppression .

- Antimicrobial Scaffolds : Sulfamoyl group enhances binding to bacterial dihydropteroate synthase (DHPS), though activity varies with substituents .

Q. What solubility and formulation considerations are critical for in vivo studies?

- Solubility Profile :

- Aqueous Solubility : Poor in water (<0.1 mg/mL); requires co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based formulations for intravenous delivery .

- Stability : Degrades rapidly at pH < 4; buffered solutions (pH 6–7.4) recommended for long-term storage .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under microwave vs. conventional heating?

- Mechanistic Insights :

- Microwave-Assisted Synthesis : Accelerates reaction kinetics (30 minutes vs. 24 hours) via dielectric heating, favoring nucleophilic substitution with minimal side products (yield: 85% vs. 65% conventional) .

- Byproduct Analysis : Conventional methods produce ~10% sulfonic acid derivatives due to over-oxidation; microwave conditions suppress this via controlled temperature .

Q. What strategies resolve discrepancies in reported IC values for CYP inhibition across studies?

- Data Reconciliation Methods :

Assay Standardization : Use recombinant CYP isoforms (e.g., Baculosomes®) to minimize inter-lab variability in microsomal activity .

Metabolite Interference : Pre-incubate compounds with NADPH to distinguish time-dependent inhibition (TDI) from competitive binding .

Statistical Modeling : Multivariate regression accounts for differences in protein binding (e.g., fu) and buffer ionic strength .

Q. How does the sulfamoylamino group influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Reactivity Profile :

- Electrophilic Sites : Sulfamoyl acts as a meta-directing group, directing NAS to the pyridine C4 position (e.g., bromination at C4 with NBS) .

- Comparative Analysis : Methyl or ethoxy substituents show ortho/para selectivity, but sulfamoyl’s electron-withdrawing nature reduces ring activation, requiring harsher conditions (e.g., HNO/HSO for nitration) .

Q. What advanced analytical methods quantify degradation products under oxidative stress?

- Degradation Pathways :

- LC-HRMS : Identifies sulfonic acid (m/z 218.02) and desulfamoylated pyridine (m/z 109.05) as major degradation products .

- Forced Degradation : Expose to 3% HO at 40°C for 48 hours; quantify via HPLC-UV (λ = 254 nm) with a C18 column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.